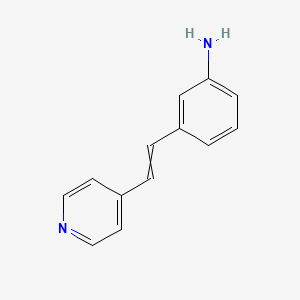
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound characterized by the presence of a pyridine ring attached to a vinyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 3-bromoaniline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Coupling Reaction: A palladium-catalyzed Heck coupling reaction is employed to form the vinyl linkage between the pyridine and aniline moieties.
Purification: The product is purified using column chromatography to obtain the desired (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure cost-effectiveness and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the pyridine ring to a piperidine ring.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, often in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Ethyl-substituted or piperidine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
Aplicaciones Científicas De Investigación
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine-containing compounds with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-(Pyridin-4-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the aniline moiety can participate in nucleophilic or electrophilic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2-(Pyridin-3-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 3-position.
(E)-3-(2-(Pyridin-2-yl)vinyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.
(E)-3-(2-(Quinolin-4-yl)vinyl)aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(E)-3-(2-(Pyridin-4-yl)vinyl)aniline is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. This positioning can also affect its interactions with biological targets and its overall stability.
Propiedades
IUPAC Name |
3-(2-pyridin-4-ylethenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)


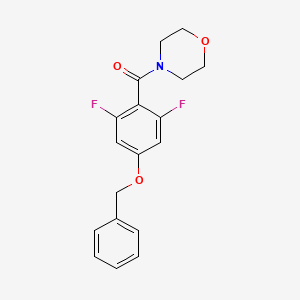
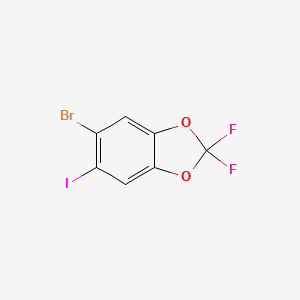

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
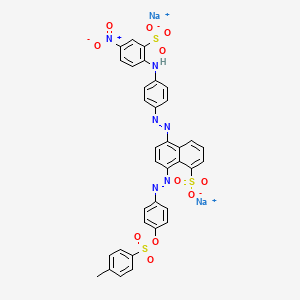
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)

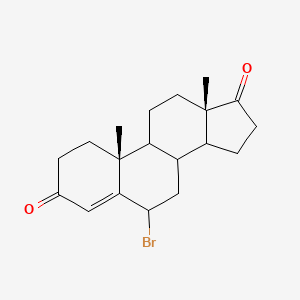
![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
